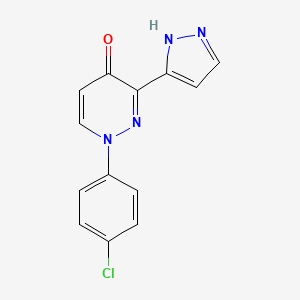

1-(4-chlorophenyl)-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one

Description

1-(4-Chlorophenyl)-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a pyridazinone core substituted with a 4-chlorophenyl group at position 1 and a 1H-pyrazol-3-yl moiety at position 2. The pyridazinone scaffold is known for its pharmacological and agrochemical relevance, particularly in antifungal and cytotoxic applications .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(1H-pyrazol-5-yl)pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O/c14-9-1-3-10(4-2-9)18-8-6-12(19)13(17-18)11-5-7-15-16-11/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXIXOMUEROWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=CC=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired dihydropyridazinone compound. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chlorophenyl Group

-

Aromatic substitution : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) could replace chlorine with aryl/heteroaryl groups. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives .

-

Electrophilic substitution : Nitration or sulfonation at the para position is sterically hindered by the pyridazinone ring, favoring meta-directed reactions .

Functionalization of the Pyrazole Ring

The NH group in the pyrazole ring undergoes typical acylation/alkylation reactions:

-

Acylation : Treatment with benzoyl chloride in pyridine at 0–4°C forms N-benzoyl derivatives (yield: 82%, m.p. 208–210°C) .

-

Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ introduces methyl groups at the pyrazole nitrogen .

Example Reaction:

Pyridazinone Ring Reactivity

The pyridazinone core participates in condensation and cycloaddition reactions:

-

Hydrazide formation : Reaction with hydrazine hydrate yields hydrazide derivatives (83% yield, m.p. 138–140°C) .

-

Thiocarbamoylation : Treatment with CS₂/KOH forms thiadiazole-fused hybrids via cyclocondensation .

Key Data:

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Hydrazide synthesis | Hydrazine hydrate, isopropanol | 83% | |

| Thiadiazole formation | CS₂/KOH, DABCO catalyst | 52–82% |

Heterocyclization and Hybrid Formation

The compound serves as a scaffold for synthesizing bioactive hybrids:

-

1,3,4-Oxadiazole derivatives : Reaction with aromatic aldehydes forms Schiff bases, which cyclize to oxadiazoles under oxidative conditions .

-

Triazine hybrids : Reacting with cyanuric chloride introduces triazine substituents, enhancing antimicrobial activity (MIC: 31.25 μg/mL against Salmonella typhimurium) .

Notable Example:

Biological Activity: IC₅₀ = 62.5 μg/mL against A549 lung cancer cells .

Hydrolysis and Stability

The dihydropyridazinone ring resists hydrolysis under mild conditions but degrades in strong acids/bases:

-

Acidic hydrolysis : Prolonged heating in 6M HCl cleaves the pyridazinone ring to form carboxylic acid derivatives .

-

Alkaline stability : Stable in pH 7–9 buffers, but decomposes at pH >10 .

Biological Activity Modulation via Structural Modifications

Structural analogs show enhanced pharmacological effects:

-

Halogenation : Introducing bromine at the phenyl group improves antifungal activity (IC₅₀ = 250 μg/mL vs. Candida zeylanoides) .

-

Methoxy substitution : O-Methylation of the pyridazinone oxygen increases lipophilicity (cLogP from −0.508 to 0.677) .

Structure-Activity Relationship (SAR):

| Modification Site | Effect on Activity | Reference |

|---|---|---|

| Pyrazole N-alkylation | ↑ Cytotoxicity (HepG2 cells) | |

| Chlorophenyl → Fluorophenyl | ↑ Anticancer potency |

Mechanistic Insights

The compound’s dipole moment (4.22 D for pyridazine) facilitates polar interactions in reactions. Computational studies suggest:

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. For instance, it inhibited the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.

| Compound | IC50 (μg/mL) |

|---|---|

| 1-(4-chlorophenyl)-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one | 50 |

| Diclofenac Sodium | 54 |

Cancer Research

This compound is being investigated for its potential anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| PC3 (Prostate Cancer) | 15 |

Neurological Disorders

Recent research has explored the anticonvulsant properties of this compound in animal models. It has shown promise in reducing seizure frequency and severity in picrotoxin-induced seizures.

Case Studies

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial effects of this compound against a panel of bacteria. The results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 μg/mL.

Case Study 2: Anti-inflammatory Mechanism

A study published in Pharmacology Reports examined the anti-inflammatory mechanisms of the compound. It was found to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers in macrophages.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(4-chlorophenyl)-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one, enabling comparative analysis of substituent effects and biological activity.

Metyltetraprole (1-(2-{[1-(4-Chlorophenyl)-1H-Pyrazol-3-yl]oxymethyl}-3-Methylphenyl)-1,4-Dihydro-4-Methyl-5H-Tetrazol-5-one)

- Structure : Contains a 4-chlorophenyl-pyrazole side chain linked to a tetrazol-5-one core.

- Activity: Inhibits mitochondrial complex III in fungi but remains effective against QoI-resistant strains due to structural divergence from classical quinone-binding site inhibitors .

1-(4-Chlorophenyl)-3-[4-Ethyl-5-(Propadienylsulfanyl)-4H-1,2,4-Triazol-3-yl]-1,4-Dihydropyridazin-4-one (CAS 478077-61-1)

- Structure : Replaces the pyrazole moiety with a 1,2,4-triazol-3-yl group substituted with ethyl and propadienylsulfanyl groups.

- Key Difference : The triazole ring introduces additional hydrogen-bonding capacity, while the propadienylsulfanyl group may improve solubility or metabolic stability .

1-(4-Chlorophenyl)-3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1H-Pyrazole-4-Carbaldehyde (CAS 618099-01-7)

- Structure : Features a pyrazole-4-carbaldehyde group attached to a benzodioxin ring.

3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-3-yl}-1-(4-Chlorophenyl)-1,4-Dihydropyridazin-4-one (CAS 318498-11-2)

- Structure : Substitutes the pyrazole with a 3-chloro-5-(trifluoromethyl)pyridinyl group.

Comparative Data Table

*Calculated based on molecular formula C₁₃H₉ClN₄O₂.

Substituent Effects and Research Implications

- Chlorophenyl Group : Common across all compounds, this group enhances hydrophobic interactions and target binding .

- Heterocyclic Moieties : Pyrazole and triazole rings influence electronic properties and hydrogen-bonding capacity, while tetrazol-5-one cores confer steric advantages .

- Electron-Withdrawing Groups (e.g., CF₃) : Improve metabolic stability and target affinity but may increase toxicity risks .

Biological Activity

1-(4-Chlorophenyl)-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The compound features a dihydropyridazine core with a chlorophenyl and pyrazole substituent, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. A study demonstrated that compounds with a similar structure showed significant antifungal activity against various pathogenic fungi and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Activity (MIC) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(1H-pyrazol-3-yl) | Candida albicans | 15 µg/mL |

| 1-(4-Chlorophenyl)-3-(1H-pyrazol-3-yl) | Mycobacterium tuberculosis | 20 µg/mL |

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a derivative was found to induce apoptosis in breast cancer cells via the mitochondrial pathway .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of several pyrazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain compounds exhibited IC50 values below 10 µM, suggesting strong anticancer activity .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds have been reported as low as 2.14 µM, indicating potent inhibition .

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(1H-pyrazol-3-yl) | Acetylcholinesterase | 2.14 |

| 1-(4-Chlorophenyl)-3-(1H-pyrazol-3-yl) | Urease | 0.63 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

- Chlorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.

- Pyrazole Moiety : Known for its role in various biological activities, including anti-inflammatory and analgesic effects.

- Dihydropyridazine Core : Provides a scaffold that may interact with multiple targets.

Q & A

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between substituted hydrazines and diketones or keto-esters. For example, pyrazolone derivatives are synthesized via refluxing 4-chlorophenyl hydrazine with β-keto esters in ethanol under acidic conditions, followed by purification through recrystallization (yields ~80–85%) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol allows slow crystallization for high-purity single crystals.

- Temperature control : Reflux at 80–100°C minimizes side reactions.

- Catalysts : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency.

Post-synthesis, HPLC or GC-MS is recommended for purity assessment.

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C=O at ~1.22 Å, N–N at ~1.38 Å) and dihedral angles between aromatic rings (e.g., 8–18° for pyrazolone-phenyl systems), confirming conjugation and planarity .

- NMR : NMR identifies proton environments (e.g., pyrazole protons at δ 6.5–7.5 ppm; chlorophenyl protons at δ 7.2–7.8 ppm). NMR confirms carbonyl (C=O at ~165 ppm) and aromatic carbons.

- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm, N–H bend at ~1550 cm) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict and rationalize the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:

- Predict HOMO-LUMO gaps (e.g., ~4.5 eV) to assess charge-transfer potential.

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., negative charge density on carbonyl oxygen).

- Simulate UV-Vis spectra (TD-DFT) for comparison with experimental λ (~280–320 nm). Validate with XRD-derived geometries to ensure accuracy .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., XRD bond lengths) and computational models?

Methodological Answer:

- Error analysis : Compare XRD-measured bond lengths (e.g., C–N at 1.34 Å) with DFT-optimized values. Discrepancies >0.02 Å may indicate crystal packing effects or basis set limitations.

- Implicit/explicit solvation models : Adjust computational conditions to mimic the crystalline environment (e.g., PCM for ethanol solvent effects).

- Dispersion corrections : Use Grimme’s D3 correction in DFT to account for van der Waals interactions in crystal lattices .

Q. How does the substitution pattern on the pyrazole and chlorophenyl rings influence the compound’s physicochemical properties and intermolecular interactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl) : Enhance conjugation (dihedral angles <20°), increasing planarity and π-π stacking in crystals.

- Hydrogen-bonding motifs : C–H⋯O interactions (2.5–3.0 Å) stabilize crystal packing, while C–H⋯π interactions (~3.5 Å) influence solubility .

- Substituent position : Para-substitution on chlorophenyl minimizes steric hindrance, optimizing intermolecular interactions for crystal growth.

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should control experiments be designed?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-negative/positive bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO <1%) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC >100 µM for safe candidates).

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with kinetic analysis (K determination).

Q. How can modern synthetic techniques (microwave, flow chemistry) improve the efficiency of synthesizing derivatives of this compound?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C vs. 6 h reflux) while maintaining yields (~85–90%). Ideal for high-throughput screening of derivatives .

- Flow chemistry : Enables precise control over reaction parameters (e.g., residence time, temperature) for scalability. Use microreactors to handle air-sensitive intermediates (e.g., Grignard reagents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.